molecular formula C17H21NO3S B281193 N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide

N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B281193
M. Wt: 319.4 g/mol
InChI Key: LYRUIPOARYHCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide, also known as Mecamylamine, is a compound that has been extensively studied for its potential therapeutic applications in various medical conditions. Mecamylamine is a non-selective antagonist of nicotinic acetylcholine receptors (nAChRs), which are known to play a crucial role in various physiological processes.

Mechanism of Action

N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide is a non-selective antagonist of nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. They are involved in various physiological processes, including learning and memory, attention, and mood regulation. N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide binds to the nAChRs and blocks the action of acetylcholine, which is the natural ligand of these receptors. This results in the inhibition of the nAChRs and a decrease in the activity of the cholinergic system.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In animal studies, it has been found to reduce the reinforcing effects of drugs of abuse such as nicotine, cocaine, and alcohol. It has also been shown to improve cognitive function and reduce symptoms of depression and anxiety. N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide has been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide has several advantages for lab experiments. It is a well-characterized compound, and its mechanism of action is well understood. It is also relatively easy to synthesize, and its effects can be easily measured in animal studies. However, N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. It also has a narrow therapeutic window, which means that it can have toxic effects at high doses.

Future Directions

There are several future directions for the study of N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide. One area of research is the development of more selective nAChR antagonists that can target specific subtypes of these receptors. Another area of research is the investigation of the potential therapeutic applications of N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide in various medical conditions. For example, N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide may be useful in the treatment of cognitive deficits associated with various psychiatric and neurological disorders. Finally, the safety and efficacy of N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide need to be further investigated in clinical trials to determine its potential as a therapeutic agent.

Synthesis Methods

N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide can be synthesized by reacting 2,4,5-trimethylbenzenesulfonyl chloride with 2-methoxy-5-methylphenylamine in the presence of a base such as triethylamine. The reaction takes place in anhydrous dichloromethane, and the resulting product is purified by recrystallization in ethanol.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various medical conditions. Some of the areas where N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide has been studied include addiction, schizophrenia, depression, anxiety, and Alzheimer's disease.

properties

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C17H21NO3S/c1-11-6-7-16(21-5)15(8-11)18-22(19,20)17-10-13(3)12(2)9-14(17)4/h6-10,18H,1-5H3

InChI Key

LYRUIPOARYHCHQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C

Origin of Product

United States

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